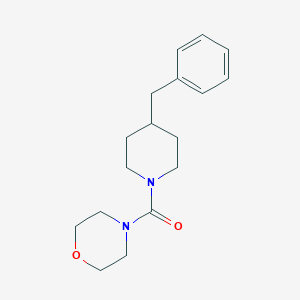acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B5502983.png)
4-[(E)-(2-{[(4-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(E)-(2-{[(4-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound that belongs to the family of benzoic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-(2-{[(4-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques, such as flow chemistry and automated synthesis, can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-(E)-(2-{[(4-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
科学的研究の応用
4-(E)-(2-{[(4-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(E)-(2-{[(4-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid: This compound shares the methoxybenzoic acid core structure but lacks the hydrazinylidene and amino groups, resulting in different chemical properties and applications.
Benzoic acid: A simpler compound with a carboxylic acid group attached to a benzene ring.
Uniqueness
The uniqueness of 4-(E)-(2-{[(4-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and interact with various biological targets .
特性
IUPAC Name |
4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-25-14-8-6-13(7-9-14)19-15(21)16(22)20-18-10-11-2-4-12(5-3-11)17(23)24/h2-10H,1H3,(H,19,21)(H,20,22)(H,23,24)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDLDEHUDHCJBV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5502911.png)
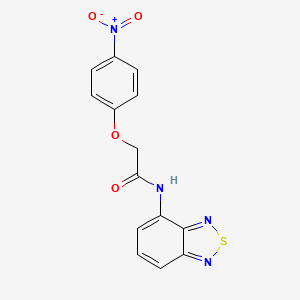
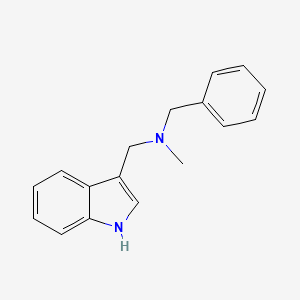
![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)
![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)
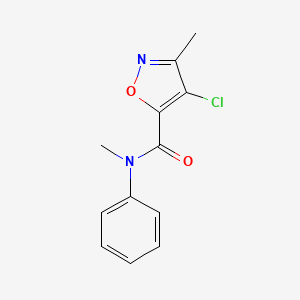
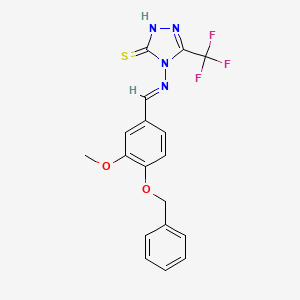
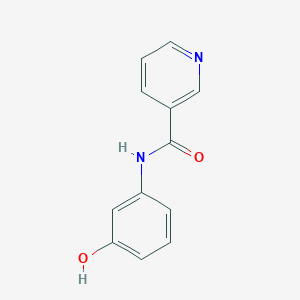
![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)
![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)
![2-[3-(4-Methoxy-3,5-dimethylphenyl)phenoxy]acetamide](/img/structure/B5502994.png)
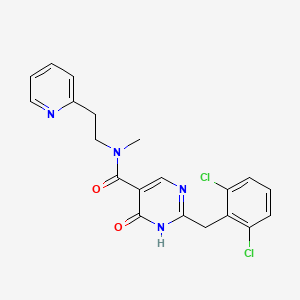
![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)
